Cas no 1250773-86-4 (3-(4-methoxyphenyl)-2-methylpropyl(methyl)amine)

1250773-86-4 structure
Nome del prodotto:3-(4-methoxyphenyl)-2-methylpropyl(methyl)amine
3-(4-methoxyphenyl)-2-methylpropyl(methyl)amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- [3-(4-methoxyphenyl)-2-methylpropyl](methyl)amine
- Benzenepropanamine, 4-methoxy-N,β-dimethyl-
- 3-(4-methoxyphenyl)-2-methylpropyl(methyl)amine
-
- Inchi: 1S/C12H19NO/c1-10(9-13-2)8-11-4-6-12(14-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3
- Chiave InChI: ZCJHOACFSSVEOI-UHFFFAOYSA-N
- Sorrisi: C(C1C=CC(OC)=CC=1)C(C)CNC
3-(4-methoxyphenyl)-2-methylpropyl(methyl)amine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-120543-5.0g |
[3-(4-methoxyphenyl)-2-methylpropyl](methyl)amine |
1250773-86-4 | 95.0% | 5.0g |
$1945.0 | 2025-02-21 | |
Enamine | EN300-120543-10.0g |
[3-(4-methoxyphenyl)-2-methylpropyl](methyl)amine |
1250773-86-4 | 95.0% | 10.0g |
$2884.0 | 2025-02-21 | |
Enamine | EN300-120543-50mg |
[3-(4-methoxyphenyl)-2-methylpropyl](methyl)amine |
1250773-86-4 | 95.0% | 50mg |
$155.0 | 2023-10-03 | |
1PlusChem | 1P01A3P0-10g |
[3-(4-methoxyphenyl)-2-methylpropyl](methyl)amine |
1250773-86-4 | 95% | 10g |
$3627.00 | 2024-07-10 | |
A2B Chem LLC | AV50164-1g |
[3-(4-methoxyphenyl)-2-methylpropyl](methyl)amine |
1250773-86-4 | 95% | 1g |
$742.00 | 2024-04-20 | |
1PlusChem | 1P01A3P0-2.5g |
[3-(4-methoxyphenyl)-2-methylpropyl](methyl)amine |
1250773-86-4 | 95% | 2.5g |
$1681.00 | 2025-03-04 | |
Aaron | AR01A3XC-500mg |
[3-(4-methoxyphenyl)-2-methylpropyl](methyl)amine |
1250773-86-4 | 95% | 500mg |
$746.00 | 2025-02-09 | |
A2B Chem LLC | AV50164-5g |
[3-(4-methoxyphenyl)-2-methylpropyl](methyl)amine |
1250773-86-4 | 95% | 5g |
$2083.00 | 2024-04-20 | |
1PlusChem | 1P01A3P0-250mg |
[3-(4-methoxyphenyl)-2-methylpropyl](methyl)amine |
1250773-86-4 | 95% | 250mg |
$465.00 | 2025-03-04 | |
1PlusChem | 1P01A3P0-5g |
[3-(4-methoxyphenyl)-2-methylpropyl](methyl)amine |
1250773-86-4 | 95% | 5g |
$2466.00 | 2024-07-10 |
3-(4-methoxyphenyl)-2-methylpropyl(methyl)amine Letteratura correlata
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
1250773-86-4 (3-(4-methoxyphenyl)-2-methylpropyl(methyl)amine) Prodotti correlati
- 269739-78-8(Aglaxiflorin D)
- 2228705-62-0(3-(1-benzofuran-5-yl)propane-1-thiol)
- 2445784-31-4(methyl 3-3-(methylamino)piperidin-1-ylpropanoate dihydrochloride)
- 116241-62-4(Pyridine,2-fluoro-4-phenyl-)
- 2411256-04-5(2-Chloro-1-(2-(4-(pyridin-2-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one)
- 866844-60-2(1-(2-methylphenyl)methyl-1H-1,2,3-triazole-4,5-dicarboxylic acid)
- 12237-22-8(Solvent Black 27)
- 2100306-53-2(Bis-PEG4-t-butyl ester)
- 1803780-61-1(Ethyl 4-cyano-3-mercaptopyridine-2-acetate)
- 2138003-71-9(3-(oxolan-2-yl)oxolan-3-ylmethanamine)
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
